d-Campholylmethane
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Overview
Description
d-Campholylmethane: is a chemical compound with the molecular formula C11H20O . It is also known by its IUPAC name, (D)-1-acetyl-1,2,2,3-tetramethylcyclopentane . This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with multiple methyl groups and an acetyl group.
Preparation Methods
The synthesis of d-Campholylmethane typically involves the reaction of camphene with acetic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
d-Campholylmethane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
d-Campholylmethane has several applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of d-Campholylmethane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
d-Campholylmethane can be compared to other similar compounds, such as:
Camphor: Both compounds share a similar structural backbone, but camphor lacks the acetyl group present in this compound.
Isoborneol: This compound is another derivative of camphene, but it has a hydroxyl group instead of an acetyl group.
This compound stands out due to its unique acetyl group, which imparts different chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(1,2,2,3-tetramethylcyclopentyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-6-7-11(5,9(2)12)10(8,3)4/h8H,6-7H2,1-5H3 |
InChI Key |
RUPLXQJJFFMCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C(=O)C |
Origin of Product |
United States |
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